GSK2033 was identified through high-throughput screening (HTS) of tertiary sulfonamides as potential dual LXR ligands. [] Subsequent iterative analogue synthesis, guided by structure-activity relationship (SAR) studies, led to increased binding affinity to LXRs. [] While the specific details of the synthesis process are not explicitly detailed in the provided abstracts, the study by Griffith et al. [] suggests that the synthesis involved modifications to the core tertiary sulfonamide structure to optimize its interaction with LXRs.
The molecular structure of GSK2033 was elucidated using X-ray crystallography, which revealed key interactions responsible for its high binding affinity to LXRs. [] The tertiary sulfonamide moiety interacts with the ligand-binding domain of LXRs, while other structural features contribute to its overall affinity and selectivity. []
GSK2033 functions as a competitive antagonist of LXRs, specifically targeting both LXRα and LXRβ isoforms. [, , ] By binding to the ligand-binding domain of LXRs, GSK2033 prevents the binding of endogenous agonists, such as oxysterols, thereby inhibiting LXR-mediated gene transcription. [, ] This antagonistic action disrupts the downstream signaling pathways regulated by LXRs, affecting various cellular processes. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2